molecular formula C16H14N2O2 B1680579 (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile CAS No. 136831-48-6

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile

Cat. No.: B1680579
CAS No.: 136831-48-6
M. Wt: 266.29 g/mol
InChI Key: DBGZNJVTHYFQJI-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Tyrphostin RG 13022 is known to inhibit the autophosphorylation reaction of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 4 μM . This interaction with EGFR, a protein tyrosine kinase, is central to its biochemical role. The compound’s ability to suppress EGF-stimulated cancer cell proliferation has been demonstrated in vitro .

Cellular Effects

Tyrphostin RG 13022 has been shown to suppress the growth of cancer cells, particularly those stimulated by EGF . It inhibits colony formation and DNA synthesis in a dose-dependent manner . The compound also blocks growth stimulated by insulin, insulin-like growth factor I, insulin-like growth factor II, or transforming growth factor alpha .

Molecular Mechanism

The molecular mechanism of Tyrphostin RG 13022 involves the inhibition of the autophosphorylation reaction of the EGF receptor . This inhibition disrupts the normal signaling pathways of the cell, leading to a reduction in cell proliferation .

Temporal Effects in Laboratory Settings

Tyrphostin RG 13022 has been found to undergo efficient photochemical transformations in solution as well as in the solid state . The degradation in the solution was due to the photoisomerization into their E-isomers . The solid-state photodegradation products were [2 + 2]-cycloaddition products .

Metabolic Pathways

Its primary action as a tyrosine kinase inhibitor suggests that it may interact with various enzymes and cofactors involved in tyrosine kinase signaling pathways .

Subcellular Localization

Given its role as a tyrosine kinase inhibitor, it is likely that it localizes to areas of the cell where tyrosine kinases, such as the EGF receptor, are present .

Chemical Reactions Analysis

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile is part of a class of compounds known as tyrphostins, which are specifically designed to inhibit tyrosine kinases. Similar compounds include:

    Tyrphostin AG 1478: Another tyrosine kinase inhibitor with a similar mechanism of action.

    Tyrphostin AG 1296: Known for its ability to inhibit platelet-derived growth factor receptor (PDGFR).

    Tyrphostin AG 879: Targets the ErbB2 receptor, another member of the EGFR family.

What sets this compound apart is its high specificity for EGFR and its effectiveness in inhibiting cancer cell proliferation .

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGZNJVTHYFQJI-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136831-48-6, 149286-90-8
Record name RG 13022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG 13022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149286908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.